molecular formula C8H8BrNO2 B15180866 Acetamide, N-(3-bromophenyl)-N-hydroxy- CAS No. 38373-20-5

Acetamide, N-(3-bromophenyl)-N-hydroxy-

Cat. No.: B15180866
CAS No.: 38373-20-5
M. Wt: 230.06 g/mol
InChI Key: LUJMWFZCARHRBJ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-N-hydroxyacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom on the phenyl ring and a hydroxyl group attached to the nitrogen atom of the acetamide moiety

Synthetic Routes and Reaction Conditions:

  • Bromination of N-Hydroxyacetamide: The compound can be synthesized by the bromination of N-hydroxyacetamide using bromine in the presence of a suitable catalyst.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-bromophenol with acetyl chloride in the presence of an aluminum chloride catalyst.

Industrial Production Methods: Industrial production of N-(3-Bromophenyl)-N-hydroxyacetamide typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Types of Reactions:

  • Oxidation: N-(3-Bromophenyl)-N-hydroxyacetamide can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.

Major Products Formed:

  • Oxidation: Bromobenzene derivatives, hydroxyacetamide derivatives.

  • Reduction: 3-Bromophenylamine derivatives.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

N-(3-Bromophenyl)-N-hydroxyacetamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3-Bromophenyl)-N-hydroxyacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the nitrogen atom can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom on the phenyl ring can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

N-(3-Bromophenyl)-N-hydroxyacetamide is unique due to its specific structural features. Similar compounds include:

  • N-(2-Bromophenyl)-N-hydroxyacetamide

  • N-(4-Bromophenyl)-N-hydroxyacetamide

  • N-(3-Chlorophenyl)-N-hydroxyacetamide

These compounds differ in the position and type of halogen atom on the phenyl ring, which can affect their chemical reactivity and biological activity.

Properties

CAS No.

38373-20-5

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

N-(3-bromophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H8BrNO2/c1-6(11)10(12)8-4-2-3-7(9)5-8/h2-5,12H,1H3

InChI Key

LUJMWFZCARHRBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC(=CC=C1)Br)O

Origin of Product

United States

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